(1-(Piperidin-4-YL)-1H-imidazol-5-YL)methanol (1-(Piperidin-4-YL)-1H-imidazol-5-YL)methanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC16937844
InChI: InChI=1S/C9H15N3O/c13-6-9-5-11-7-12(9)8-1-3-10-4-2-8/h5,7-8,10,13H,1-4,6H2
SMILES:
Molecular Formula: C9H15N3O
Molecular Weight: 181.23 g/mol

(1-(Piperidin-4-YL)-1H-imidazol-5-YL)methanol

CAS No.:

Cat. No.: VC16937844

Molecular Formula: C9H15N3O

Molecular Weight: 181.23 g/mol

* For research use only. Not for human or veterinary use.

(1-(Piperidin-4-YL)-1H-imidazol-5-YL)methanol -

Specification

Molecular Formula C9H15N3O
Molecular Weight 181.23 g/mol
IUPAC Name (3-piperidin-4-ylimidazol-4-yl)methanol
Standard InChI InChI=1S/C9H15N3O/c13-6-9-5-11-7-12(9)8-1-3-10-4-2-8/h5,7-8,10,13H,1-4,6H2
Standard InChI Key WXXLBZZHPVSUCL-UHFFFAOYSA-N
Canonical SMILES C1CNCCC1N2C=NC=C2CO

Introduction

Chemical Identity and Structural Features

Molecular Composition

(1-(Piperidin-4-yl)-1H-imidazol-5-yl)methanol is characterized by the molecular formula C₁₀H₁₅N₃O, with a molecular weight of 193.25 g/mol. The core structure consists of a piperidine ring substituted at the 4-position with an imidazole moiety, further functionalized by a hydroxymethyl group at the 5-position of the imidazole ring. The stereochemical configuration of chiral centers, if present, remains unspecified in available literature, though analogous compounds often exhibit (2S,3S) configurations that influence biological activity.

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS NumberNot publicly disclosed
IUPAC Name(1-(Piperidin-4-yl)-1H-imidazol-5-yl)methanol
Molecular FormulaC₁₀H₁₅N₃O
Molecular Weight193.25 g/mol
SolubilityNot reported

Synthetic Methodologies

General Synthesis Strategies

While no direct synthesis route for (1-(piperidin-4-yl)-1H-imidazol-5-yl)methanol is documented, analogous piperidine-imidazole hybrids are synthesized via multi-step sequences involving:

  • Protection of piperidine amines using tert-butyloxycarbonyl (Boc) groups .

  • Reductive amination to introduce imidazole substituents .

  • Acid-mediated deprotection and subsequent functionalization .

For example, the synthesis of 1-piperidin-4-yl-1,3-dihydro-imidazol[4,5-b]pyridin-2-one involves a Curtius rearrangement reaction, yielding a 78–79% molar yield under optimized conditions . Similar methodologies could theoretically be adapted for (1-(piperidin-4-yl)-1H-imidazol-5-yl)methanol by substituting pyridine precursors with imidazole derivatives.

Table 2: Representative Synthetic Steps for Analogous Compounds

StepReaction TypeReagents/ConditionsYieldSource
1Boc ProtectionDi-tert-butyl dicarbonate, NaHCO₃91%
2Reductive AminationNaBH₃CN, MeOH85%
3Curtius RearrangementDiphenylphosphoryl azide, Et₃N79%

Physicochemical Properties

Stereochemical Considerations

The spatial arrangement of substituents significantly impacts pharmacological activity. For instance, the (2S,3S)-configured analog [(2S,3S)-1-cyclopropyl-2-(1-methyl-1H-imidazol-5-yl)piperidin-3-yl]methanol demonstrates enhanced metabolic stability compared to its enantiomers. This suggests that the stereochemistry of (1-(piperidin-4-yl)-1H-imidazol-5-yl)methanol, if chiral, may similarly influence its bioavailability and target binding.

Solubility and Stability

Research Gaps and Future Directions

Unanswered Questions

  • Stereochemical Synthesis: The absence of enantiomer-specific synthetic routes limits structure-activity relationship (SAR) studies.

  • Pharmacokinetic Profiling: No data exist on absorption, distribution, metabolism, or excretion (ADME) properties.

  • Target Identification: High-throughput screening is needed to identify biological targets.

Recommended Studies

  • Asymmetric Synthesis: Employ chiral auxiliaries or catalysts to produce enantiopure forms.

  • In Vitro Assays: Evaluate binding affinity for neurological targets (e.g., σ-1 receptors) and antimicrobial efficacy.

  • Computational Modeling: Predict bioavailability and toxicity using QSAR models.

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